molecular formula C5H4FNO2S B13105921 4-Fluoropyridine-2-sulfinic acid

4-Fluoropyridine-2-sulfinic acid

Cat. No.: B13105921
M. Wt: 161.16 g/mol
InChI Key: LKBDNLMTFUUAAZ-UHFFFAOYSA-N
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Description

4-Fluoropyridine-2-sulfinic acid is an organic compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom at the 4-position and a sulfinic acid group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoropyridine-2-sulfinic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, the Balz-Schiemann reaction is a well-known method for introducing fluorine atoms into aromatic compounds. In this reaction, pyridine derivatives are diazotized and then treated with fluoroboric acid to yield the corresponding fluoropyridines .

Another method involves the use of fluorinating agents such as tetrabutylammonium fluoride or hydrofluoric acid in the presence of suitable catalysts. These reactions typically require controlled conditions, including specific temperatures and reaction times, to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The choice of fluorinating agents and catalysts, as well as the reaction parameters, are carefully selected to maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoropyridine-2-sulfinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoropyridine-2-sulfinic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoropyridine-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The sulfinic acid group can participate in redox reactions, potentially affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine
  • 2-Fluoropyridine-3-sulfinic acid

Comparison

4-Fluoropyridine-2-sulfinic acid is unique due to the presence of both a fluorine atom and a sulfinic acid group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to other fluoropyridines.

Properties

Molecular Formula

C5H4FNO2S

Molecular Weight

161.16 g/mol

IUPAC Name

4-fluoropyridine-2-sulfinic acid

InChI

InChI=1S/C5H4FNO2S/c6-4-1-2-7-5(3-4)10(8)9/h1-3H,(H,8,9)

InChI Key

LKBDNLMTFUUAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1F)S(=O)O

Origin of Product

United States

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